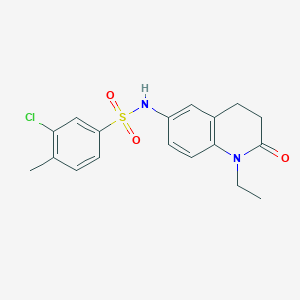

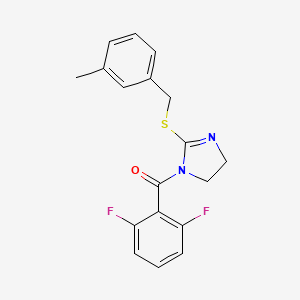

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-1-benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-4-methyl-1-benzenesulfonamide is a chemical entity that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related benzenesulfonamide derivatives with various substitutions that exhibit biological activities, such as anticancer properties and enzyme inhibition .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the reaction of aminoguanidines with an appropriate phenylglyoxal hydrate in glacial acetic acid . Another method reported for the synthesis of quinoline-related compounds includes cyclization reactions, which could potentially be adapted for the synthesis of the compound . The synthesis processes are designed to yield compounds with specific substituents that may confer desired biological activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various functional groups that can include quinoline moieties . The structure-activity relationship (SAR) is crucial in determining the biological activity of these compounds, with certain substituents enhancing the activity or specificity towards biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a primary sulfonamide group is essential for the inhibition of carbonic anhydrase enzymes, as it acts as a zinc-binding group . The reactivity of these compounds can be further modified by introducing different substituents, which can affect their metabolic stability and interaction with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. These properties include solubility, metabolic stability, and the ability to induce apoptosis in cancer cell lines . For example, the introduction of a 4-CF3-C6H4 moiety in certain benzenesulfonamide derivatives has been shown to increase metabolic stability . Additionally, the cytotoxic activity of these compounds is often evaluated in terms of IC50 values against various human cancer cell lines .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Compounds bearing benzenesulfonamide moieties have been synthesized and evaluated for their antimicrobial activities. Research shows that new derivatives incorporating quinoline and benzenesulfonamide exhibit promising antibacterial and antifungal properties. These compounds were tested against a variety of organisms, including Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, indicating their potential use in developing new antimicrobial agents (S. Y. Hassan, 2013).

Anticancer and Enzyme Inhibition

Quinoline derivatives have also been explored for their anticancer properties and as inhibitors of specific enzymes such as carbonic anhydrases. These studies contribute to understanding the medicinal chemistry behind potential cancer therapies and the design of enzyme inhibitors. For example, novel series of benzenesulfonamides incorporating quinoline moieties have shown varying degrees of inhibition against human carbonic anhydrase isoforms, highlighting their relevance in therapeutic applications (M. M. Al-Sanea et al., 2019).

Mechanisms of Action and Selectivity

Research into the metabolism and selectivity of herbicides for cereals reveals that the ability of crop plants to metabolize certain sulfonamide derivatives, such as chlorsulfuron, is a major factor in their selective action. These findings are crucial for the agricultural sector, as they help in the development of herbicides that are effective against weeds while being safe for crops (P. Sweetser et al., 1982).

Catalytic Applications

Sulfonamide compounds have been utilized in catalysis, showing how such chemical structures can be involved in processes like the transfer hydrogenation of quinoxalines. This research demonstrates the application of sulfonamide derivatives in organic synthesis, providing a foundation for developing new catalytic methods that are efficient and environmentally friendly (Jing Tan et al., 2011).

Propiedades

IUPAC Name |

3-chloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-3-21-17-8-6-14(10-13(17)5-9-18(21)22)20-25(23,24)15-7-4-12(2)16(19)11-15/h4,6-8,10-11,20H,3,5,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFTVLTKDUGLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methylbenzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide](/img/structure/B2503601.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2503610.png)